molecular formula C8H6N2O6 B189381 Methyl 3,5-dinitrobenzoate CAS No. 2702-58-1

Methyl 3,5-dinitrobenzoate

Cat. No.: B189381
CAS No.: 2702-58-1
M. Wt: 226.14 g/mol
InChI Key: POGCCFLNFPIIGW-UHFFFAOYSA-N
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Chemical Reactions Analysis

Hydrolysis and Meisenheimer Complex Formation

MDNB undergoes competitive nucleophilic attacks in alkaline conditions, leading to two distinct pathways:

Reaction Type Conditions Products/Intermediates Key Observations
Carbonyl hydrolysisNaOH in DMSO-water mixtures3,5-Dinitrobenzoic acid sodium saltDominates in high-water-content solvents
Aromatic substitutionNaOH in DMSO-rich solvents (>50%)Meisenheimer σ-complex (red-colored intermediate)Stabilized in polar aprotic solvents

The formation of Meisenheimer complexes occurs via hydroxide ion attack at the electron-deficient aromatic ring (C-4 position), facilitated by the strong electron-withdrawing effects of the nitro groups. These complexes exhibit intense red coloration due to charge-transfer transitions .

Kinetics of Competing Pathways

Kinetic studies reveal solvent-dependent competition between hydrolysis and aromatic substitution:

Key Parameters

  • Rate of aromatic substitution : Increases with DMSO content (karyl=0.15texts1k_{\text{aryl}}=0.15\\text{s}^{-1} in 80% DMSO)

  • Rate of hydrolysis : Maximized in 40% DMSO (kcarbonyl=0.08texts1k_{\text{carbonyl}}=0.08\\text{s}^{-1})

  • Equilibrium constant for σ-complex : Keq=1.2×103textM1K_{\text{eq}}=1.2\times 10^3\\text{M}^{-1} (70% DMSO)

The reaction mechanism involves:

  • Rapid pre-equilibrium formation of the σ-complex

  • Slow hydrolysis to the final benzoate product

Analytical Chemistry: Creatinine Assay

MDNB reacts with creatinine under alkaline conditions, forming a colored adduct for quantification:

Parameter Value
Linear range0–20 mg/dL
Coefficient of variation1.5–2.1% (intra-day)
Interference resistance50% lower than picrate methods

Reaction Scheme

\text{Creatinine}+\text{MDNB}\xrightarrow{\text{OH}^-}\text{Colored complex}\(\lambda_{\text{max}}=500\\text{nm})

This method offers improved reagent stability and precision compared to traditional picrate-based assays .

Stability and Degradation

MDNB degrades under prolonged basic conditions via:

  • Primary pathway : Hydrolysis to 3,5-dinitrobenzoic acid

  • Secondary pathway : Nitro group reduction (in reductive environments)

Degradation Kinetics

  • Half-life in 0.1 M NaOH: 4.2 hours (25°C)

  • Activation energy (EaE_a): 58.3 kJ/mol

Scientific Research Applications

Pharmaceutical Applications

Antifungal Activity

Recent studies have highlighted the antifungal properties of methyl 3,5-dinitrobenzoate (MDNB). A notable study conducted by Duarte et al. (2024) investigated the efficacy of MDNB in both its free form and as a nanoemulsion against Candida albicans. The results indicated that both forms exhibited significant antifungal activity, with minimum inhibitory concentrations ranging from 0.27 to 1.10 mM. The nanoemulsion demonstrated a droplet size of approximately 181 nm, enhancing the compound's bioavailability and effectiveness against fungal strains .

Mechanism of Action

The antifungal mechanism of MDNB appears to be multi-targeted, affecting various cellular processes within the fungi. Molecular modeling studies suggest that MDNB interacts with key fungal enzymes, disrupting their function and leading to cell death . This makes it a promising candidate for further development in antifungal therapies.

Analytical Chemistry Applications

Creatinine Assay

This compound has been utilized in analytical chemistry for the assay of creatinine in serum samples. A study published in Clinical Chemistry demonstrated that using this compound improved the recovery rates of creatinine compared to traditional methods. The method showed greater specificity and reduced interference from other substances commonly found in serum samples . This application underscores the compound's utility in clinical diagnostics.

Material Science

Synthesis of Functional Materials

This compound serves as a precursor in the synthesis of various functional materials. Its derivatives have been studied for their potential use in creating polymers with enhanced properties. For instance, compounds derived from this compound have shown promise in applications ranging from coatings to drug delivery systems due to their chemical stability and reactivity .

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings/Notes
PharmaceuticalAntifungal agentEffective against Candida albicans; MIC: 0.27-1.10 mM
Analytical ChemistryCreatinine assayImproved specificity and recovery rates
Material ScienceSynthesis of functional materialsPotential for use in coatings and drug delivery systems

Case Studies and Research Findings

  • Duarte et al. (2024) : Explored the antifungal activity of MDNB against Candida albicans, demonstrating its potential as an antifungal agent through both free and nanoemulsion forms.
  • Clinical Chemistry Study : Evaluated the use of this compound for creatinine assays, showing improved analytical performance over traditional methods.

Biological Activity

Methyl 3,5-dinitrobenzoate (MDNB) is a compound that has garnered attention for its biological activities, particularly its antifungal properties. This article synthesizes findings from various studies to provide a comprehensive overview of MDNB's biological activity, mechanisms of action, and potential applications.

  • IUPAC Name: this compound
  • Molecular Formula: C8H6N2O6
  • Molecular Weight: 226.144 g/mol
  • CAS Number: 2702-58-1

Antifungal Activity

Recent research has highlighted the antifungal activity of MDNB against various strains of Candida, particularly Candida albicans. The following table summarizes the minimum inhibitory concentrations (MICs) observed in studies:

CompoundStrainMIC (µg/mL)MIC (mM)
This compoundCandida albicans0.27 - 1.100.0011 - 0.0048
Ethyl 3,5-dinitrobenzoateCandida albicans1250.52
Propyl 3,5-dinitrobenzoateCandida krusei1000.416
Ethyl 3,5-dinitrobenzoateCandida tropicalis5002.08

The studies indicate that MDNB and its derivatives exhibit a multi-target antifungal mechanism of action, affecting various cellular processes including the synthesis of ergosterol, a crucial component of fungal cell membranes .

The antifungal activity of MDNB has been attributed to several mechanisms:

  • Membrane Disruption: MDNB interacts with the fungal cell membrane, leading to increased permeability and ultimately cell death.
  • Ergosterol Synthesis Inhibition: The compound interferes with the biosynthesis of ergosterol, essential for maintaining cell membrane integrity in fungi.
  • Molecular Docking Studies: Computational modeling suggests that MDNB binds to multiple targets within the fungal cell, which may contribute to its effectiveness against resistant strains .

Case Studies and Research Findings

A notable study conducted by Duarte et al. evaluated both free MDNB and its nanoemulsion form (MDNB-NE). The results showed that:

  • Nanoemulsion Formulation: MDNB-NE demonstrated enhanced antifungal activity compared to free MDNB due to improved solubility and bioavailability.
  • Droplet Size: The nanoemulsion had a droplet size of approximately 181.16 nm , which is optimal for cellular uptake.
  • MIC Range: The MIC values ranged from 0.27 to 1.10 mM , indicating potent antifungal properties against all tested strains .

Toxicity and Safety

While MDNB shows promising antifungal activity, it is essential to consider its toxicity profile:

  • Acute Toxicity: Classified as an acute toxic compound (Toxicity Category 4), care should be taken when handling MDNB.
  • Safety Precautions: Appropriate safety measures should be implemented during laboratory handling to mitigate exposure risks .

Properties

IUPAC Name

methyl 3,5-dinitrobenzoate
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InChI

InChI=1S/C8H6N2O6/c1-16-8(11)5-2-6(9(12)13)4-7(3-5)10(14)15/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGCCFLNFPIIGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60871874
Record name Methyl 3,5-dinitrobenzoate
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Molecular Weight

226.14 g/mol
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CAS No.

2702-58-1
Record name Methyl 3,5-dinitrobenzoate
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Record name Methyl 3,5-dinitrobenzoate
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Record name Methyl 3,5-dinitrobenzoate
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In a 72-liter, round-bottomed flask equipped with mechanical stirrer and condenser were combined methyl alcohol (27.97 kg, 873 moles, 35.4 liters), 3,5-dinitrobenzoic acid (15 kg, 70.72 moles), and sulfuric acid (2.6 kg, 26.56 moles, 1.42 liters). The mixture was heated and stirred at reflux by means of a heating mantle for approximately 26 hours and then was allowed to cool to 25° (approximately 18 hours). The precipated solid was isolated by centrifugation (Tolhurst 12-in. centrifuge); each of the four loads collected was washed with methyl alcohol (4 liters). The wet solid was air dried for 16-18 hours to give 14.7 kg (92% of theory) of methyl 3,5-dinitrobenzoate (I). Tlc analysis (toluene/acetone/HOAc; 90/5/2; utilizing a plate marketed by Mallinckrodt under the trade designation ChromAR 7GF plate) showed the product to be homogenous and identical to an authentic sample.
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Synthesis routes and methods III

Procedure details

Following Example 11 but replacing the 1-(H)-tetrazolylacetic acid with 3,5-dinitrobenzoic acid, 3.39 g (1.6 cmoles) and the ethanol with methanol, 0.64 ml (1.6 cmoles), the ester was obtained with a yield of 96% (2.17 g), m.p.=108° C.
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Synthesis routes and methods IV

Procedure details

To 3,5-Dinitro-benzoic Acid (Aldrich, 21.2 g, 100 mmol) was added SOCl2. The mixture was refluxed overnight. The excess SOCl2 was removed under reduced pressure. The residue was dissolved in 100 mL of MeOH, cooled in ice bath, and triethylamine (Aldrich, 21 mL, 150 mmol) was added slowly added. After the mixture was stirred at ambient temperature for 3 h, solvent was removed under reduced pressure. The residue was diluted with EtOAc and 1N HCl. The mixture was extracted 3× with EtOAc (100 mL). The organic layers were washed twice with a brine solution (100 mL), dried over Na2SO4. Removal of the solvent gave 22.0 g (97%) of product, which was pure enough for the next reaction.
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Synthesis routes and methods V

Procedure details

SOCl2 (3.4 ml, 5.61 g, 47.1 mmol, 5 eq) was added dropwise to a stirred solution of 3,5-dinitrobenzoic acid (2.0 g, 9.43 mmol, 1 eq, Aldrich) in 20 ml anhydrous MeOH at 0° C. under Ar. The reaction was stirred at 0° C. to room temperature overnight. The solvent was removed in vacuo, and the residue was dissolved in EtOAc. The organic layer was washed with saturated aqueous NaHCO3 (×2), water (×3), brine (×1), and dried over Na2SO4. The inorganics were filtered off, and the solvent was removed in vacuo yielding 2.12 g (9.38 mmol, 99% yield) of methyl 3,5-dinitrobenzoate.
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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